4,5- vs. 4,6-Dimethoxy Pyrimidine Substitution Pattern
The compound possesses a unique 4,5-dimethoxy substitution pattern on the pyrimidine ring, distinguishing it from the more common 4,6-dimethoxy regioisomer. The 4,5-arrangement alters the electronic distribution and steric profile of the ring, which can lead to different reactivity and binding characteristics compared to 4,6-dimethoxy-N,N-dimethylpyrimidin-2-amine (CAS 56873-65-5) . No direct biological comparative data were found in the peer-reviewed literature for this specific compound against the 4,6-isomer. The differentiation is based on the fundamental chemical principle of regioisomerism, which dictates that the position of substituents on a heteroaromatic ring is a primary determinant of its chemical and biological properties [1].
vs.
4,6-dimethoxy
| Evidence Dimension | Substitution pattern on pyrimidine ring |
|---|---|
| Target Compound Data | 4,5-dimethoxy substitution |
| Comparator Or Baseline | 4,6-dimethoxy-N,N-dimethylpyrimidin-2-amine (CAS 56873-65-5) |
| Quantified Difference | Regioisomeric structural difference; no quantitative data available for direct comparison. |
| Conditions | Structural analysis by NMR or computational methods |
Why This Matters
For structure-activity relationship (SAR) studies and synthetic applications, the regioisomer used is not interchangeable; the specific 4,5-pattern is a non-negotiable requirement for projects targeting this exact molecular topology.
- [1] ChemSrc. 4,5-Dimethoxy-N,N-dimethyl-2-pyrimidinamine (CAS 400082-34-0). Retrieved April 22, 2026. View Source
